2,3-Dimethylmaleimide

Description

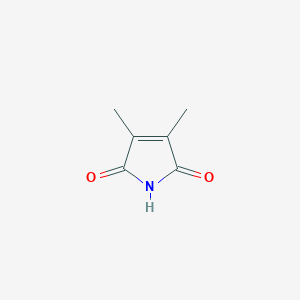

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-3-4(2)6(9)7-5(3)8/h1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWMBHJPUJJJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170446 | |

| Record name | 2,3-Dimethylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17825-86-4 | |

| Record name | 2,3-Dimethylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017825864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56B9BV5BAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of 2,3-Dimethylmaleimide

An In-depth Technical Guide on the Synthesis and Characterization of 2,3-Dimethylmaleimide

Introduction

This compound is an organic compound featuring a five-membered ring with an imide functional group and two methyl substituents on the carbon-carbon double bond.[1][2] As a derivative of maleimide, it serves as a valuable building block in organic synthesis, polymer chemistry, and bioconjugation.[1][3] The methyl groups provide distinct stability and reactivity compared to unsubstituted maleimide.[1] The core of the molecule is an electron-deficient maleimide ring, making the double bond susceptible to nucleophilic attack, a characteristic exploited in various chemical transformations such as Michael additions with thiols.[1] This guide provides a comprehensive overview of the , intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The primary and most established method for synthesizing this compound and its N-substituted derivatives involves a condensation reaction starting from 2,3-dimethylmaleic anhydride.[1] This process can be adapted to produce the parent imide (N-H) or various N-substituted derivatives by selecting the appropriate amine reactant.

Synthesis of the Precursor: 2,3-Dimethylmaleic Anhydride

The necessary precursor, 2,3-dimethylmaleic anhydride, is not as commonly available as maleic anhydride and is often synthesized. A prevalent method involves the decarboxylative dimerization of maleic anhydride catalyzed by an amine, such as 2-aminopyridine, in acetic acid.[4][5]

Reaction Scheme: Maleic Anhydride → 2,3-Dimethylmaleic Anhydride

Key Reaction Parameters:

-

Reactants: Maleic anhydride, 2-aminopyridine (catalyst).[5][6]

-

Conditions: The mixture is typically heated to reflux.[5][6]

-

Workup: The reaction is followed by treatment with sulfuric acid and subsequent purification, often involving filtration and sublimation or chromatography.[5]

Synthesis of this compound from its Anhydride

The synthesis proceeds via the reaction of 2,3-dimethylmaleic anhydride with ammonia or a primary amine.[1][7][8] The mechanism involves two key steps:

-

Ring-Opening: A nucleophilic attack by the amine on one of the carbonyl carbons of the anhydride ring. This opens the ring to form a stable N-substituted 2,3-dimethylmaleamic acid intermediate.[1]

-

Cyclodehydration: The amic acid intermediate is then cyclized to form the imide. This step is often promoted by heat or a dehydrating agent (like acetic anhydride) and can be acid-catalyzed.[1][9][10]

In some cases, particularly with arylamines, the reaction can proceed directly to the imide without the isolation of the amic acid intermediate.[1]

References

- 1. This compound | 17825-86-4 | Benchchem [benchchem.com]

- 2. This compound | C6H7NO2 | CID 28793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,3-Dimethylmaleic anhydride - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. Reaction of anhydrides with ammonia and amines [quimicaorganica.org]

- 8. Reactions of Acid Anhydrides | Reactory [reactory.app]

- 9. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]

- 10. EP0393713A1 - Process for the preparation of N-substituted maleimides - Google Patents [patents.google.com]

A Technical Guide to the Physical and Chemical Properties of 2,3-Dimethylmaleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylmaleimide is a derivative of maleimide, a five-membered unsaturated imide ring, distinguished by the presence of methyl groups at the 2 and 3 positions.[1] This structural modification imparts unique reactivity and stability to the molecule, making it a valuable building block in organic synthesis, polymer chemistry, and bioconjugation.[1] The core of its utility lies in the electron-deficient nature of the maleimide ring, which is highly susceptible to nucleophilic attack, enabling a variety of chemical transformations.[1] This guide provides an in-depth overview of the core physical and chemical properties of this compound, its synthesis, and its characterization, tailored for professionals in research and development.

Core Properties and Identifiers

Precise identification and understanding of the basic physical properties are fundamental for the application of any chemical compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3,4-dimethylpyrrole-2,5-dione[2] |

| CAS Number | 17825-86-4[1][2] |

| Molecular Formula | C₆H₇NO₂[2] |

| Molecular Weight | 125.13 g/mol [1][2] |

| InChIKey | ZTWMBHJPUJJJME-UHFFFAOYSA-N[1][2] |

Table 2: Physical Properties of this compound

| Property | Value | Notes |

| Melting Point | Data not available | Melting points for N-substituted derivatives are well-documented, e.g., N-phenyl-2,3-dimethylmaleimide melts at 110–111 °C.[1] |

| Boiling Point | 240.3 °C at 760 mmHg (Predicted)[3] | Experimental data is limited. |

| Solubility | Data not available | Based on the polarity of the maleimide structure, solubility is expected in polar organic solvents like DMF, DMSO, and alcohols. The parent compound, maleimide, is soluble in water.[4] |

Chemical Reactivity and Profile

The chemical behavior of this compound is dominated by its electron-deficient π-system, making it a versatile reactant in several key organic reactions.

The two electron-withdrawing carbonyl groups render the carbon-carbon double bond highly electrophilic. This facilitates three primary types of reactions:

-

Michael Addition: The double bond is highly susceptible to conjugate addition by nucleophiles, particularly soft nucleophiles like thiols.[1] This thiol-maleimide reaction is fundamental to its widespread use in bioconjugation for labeling cysteine residues in proteins.[1]

-

Diels-Alder Reaction: As an electron-poor dienophile, this compound can react with conjugated dienes to form bicyclic adducts.[1]

-

[2+2] Photocycloaddition: Upon exposure to UV radiation, the double bond can undergo dimerization, forming a cyclobutane ring. This property is exploited for the photocrosslinking of polymers functionalized with maleimide groups to form hydrogels.[1]

Figure 1. Key reaction pathways of the this compound core.

Synthesis and Derivatization

N-substituted 2,3-dimethylmaleimides are typically synthesized via the condensation of 2,3-dimethylmaleic anhydride with a primary amine.[1] The mechanism can vary depending on the reactants.

-

Two-Step Mechanism: With many amines, the reaction proceeds through a stable, open-chain intermediate, an N-substituted 2,3-dimethylmaleamic acid. This intermediate is then cyclized in a separate step, often with a dehydrating agent like acetic anhydride and a catalyst like sodium acetate, to yield the final imide product.[5]

-

One-Step Mechanism: Notably, the reaction with certain arylamines can proceed directly to the N-aryl-2,3-dimethylmaleimide without the isolation of the amic acid intermediate.[6]

Figure 2. General synthesis workflow for N-substituted 2,3-dimethylmaleimides.

Experimental Protocol: General Synthesis of N-Phenyl-2,3-dimethylmaleimide

This protocol describes a typical two-step synthesis.

-

Formation of Maleamic Acid: Dissolve 2,3-dimethylmaleic anhydride (1 equivalent) in a suitable solvent like diethyl ether. Add aniline (1 equivalent) dropwise with stirring, maintaining the temperature at room temperature. The N-phenylmaleamic acid intermediate will precipitate.[6]

-

Cyclodehydration: Collect the intermediate by filtration. Without further purification, dissolve the residue in acetic anhydride containing a catalytic amount of sodium acetate.[5]

-

Workup and Purification: Heat the mixture to reflux for 2-3 hours. After cooling, pour the reaction mixture into ice water to precipitate the crude N-phenyl-2,3-dimethylmaleimide. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.[7]

Spectroscopic and Analytical Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound and its derivatives.

Table 3: Key Spectroscopic Data for this compound Derivatives

| Technique | Feature | Typical Value / Observation |

| ¹H NMR | Methyl Protons (-CH₃) | A single, sharp singlet due to molecular symmetry.[1] |

| ¹³C NMR | Methyl Carbons (-CH₃) | A single signal confirming the equivalence of the two methyl groups.[1] |

| Carbonyl Carbons (C=O) | A single signal confirming the equivalence of the two carbonyl carbons.[1] | |

| FTIR | Carbonyl Stretch (C=O) | Strong, characteristic symmetric and asymmetric stretching bands, typically observed between 1700-1780 cm⁻¹.[8][9] |

| C=C Stretch | The disappearance of this band indicates a reaction at the double bond (e.g., Michael addition).[8] |

Experimental Protocols: Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For complex structures, 2D NMR experiments like COSY and HMBC can be used to confirm connectivity.[10]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film by depositing a solution onto a salt plate (e.g., NaCl) and evaporating the solvent.

-

Acquisition: Record the spectrum over the range of 4000–400 cm⁻¹. Key functional groups to identify are the C=O stretches (1700-1780 cm⁻¹) and the C=C bond.[9]

-

-

Mass Spectrometry (MS):

-

Methodology: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.[11][12] For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for purity analysis.

-

Analysis: The resulting mass spectrum will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information. For bioconjugates, MS is used to confirm the successful labeling of peptides or proteins.[13]

-

Applications in Research and Development

The unique chemical properties of this compound drive its use in several advanced applications.

-

Bioconjugation: The high reactivity of the maleimide group toward thiols makes it an ideal tool for covalently linking molecules (like drugs, fluorophores, or polymers) to proteins and peptides at specific cysteine residues.[1]

-

Polymer Chemistry: It is used as a monomer for creating functional polymers. The ability of the maleimide group to undergo photocrosslinking allows for the formation of hydrogels and other advanced materials with tunable properties.[1]

-

Agrochemicals: Research has indicated that some this compound derivatives exhibit antifungal properties, suggesting potential applications in agriculture.[1]

Figure 3. Relationship between the core chemical properties of this compound and its scientific applications.

Conclusion

This compound is a versatile chemical entity with a rich reaction profile centered on its electron-deficient double bond. Its predictable reactivity with thiols, dienes, and UV light makes it an indispensable tool for researchers in drug development, materials science, and synthetic chemistry. A thorough understanding of its physical properties, synthesis, and analytical signatures is crucial for leveraging its full potential in creating novel conjugates, polymers, and functional materials.

References

- 1. This compound | 17825-86-4 | Benchchem [benchchem.com]

- 2. This compound | C6H7NO2 | CID 28793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 17825-86-4(3,4-dimethylpyrrole-2,5-dione) | Kuujia.com [kuujia.com]

- 4. Maleimide | C4H3NO2 | CID 10935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. farm.ucl.ac.be [farm.ucl.ac.be]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. X-ray photoelectron spectroscopy and infrared spectroscopy study of maleimide-activated supports for immobilization of oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectrometric analysis of maleimide CyDye labelled model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

Unveiling the Core Mechanism of 2,3-Dimethylmaleimide Derivatives in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of N-substituted 2,3-dimethylmaleimide derivatives, a class of compounds demonstrating significant therapeutic potential. The core biological activity of these molecules lies in their potent and selective inhibition of Glycogen Synthase Kinase-3 (GSK-3), a pivotal enzyme implicated in a multitude of cellular processes and disease pathologies. This document details the molecular interactions, effects on key signaling pathways, and the experimental methodologies used to elucidate their function, offering a comprehensive resource for researchers in drug discovery and development.

The Central Target: Glycogen Synthase Kinase-3 (GSK-3)

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role as a negative regulator in numerous signaling pathways, including the Wnt/β-catenin and insulin signaling cascades.[1][2] It exists in two isoforms, GSK-3α and GSK-3β, which are encoded by separate genes but share a high degree of homology within their catalytic domains.[3] GSK-3 is implicated in a wide array of cellular functions, such as metabolism, cell proliferation, apoptosis, and neuronal development.[3] Its dysregulation has been linked to a variety of diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and certain types of cancer.[4][5]

N-substituted this compound derivatives have emerged as a promising class of ATP-competitive inhibitors of GSK-3.[5][6] The maleimide scaffold serves as a key pharmacophore, interacting with the ATP-binding pocket of the enzyme and preventing the phosphorylation of its downstream substrates.[6]

Quantitative Efficacy of N-Substituted Maleimide Derivatives as GSK-3β Inhibitors

The potency of various N-substituted maleimide derivatives, which are structurally analogous to this compound, has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength. The following table summarizes the IC50 values for a selection of these compounds against human GSK-3β.

| Compound ID | R Group on Maleimide Nitrogen | IC50 (nM) for GSK-3β |

| 1 | Indole | 21 |

| 2 | 5-Bromo-indole | 82 |

| 3 | 5-Fluoro-indole | 40 |

| 9 | Indole with 2-methoxyethyl substitution | 20 |

| 10 | 5-Fluoro-indole with 2-methoxyethyl substitution | 40 |

| 11 | 5-Bromo-indole with 2-methoxyethyl substitution | 82 |

| 13 | 5-Bromo-6-azaindole | 5 |

| 19 | Imidazo[1,2-a]pyridine | 5 |

| 20 | N-Methyl-imidazo[1,2-a]pyridine | 0.9 |

| 31 | Diazepinoindole derivative | 0.013 |

Data sourced from "Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis". The study notes that these compounds were tested for their ability to inhibit the phosphorylation of a primed substrate by human GSK-3β in the presence of 10 μM ATP.

Core Mechanism of Action: Modulation of the Wnt/β-Catenin Signaling Pathway

A primary consequence of GSK-3 inhibition by this compound derivatives is the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1] By inhibiting GSK-3, these maleimide compounds prevent the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus.[7] In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes.[2]

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]

- 4. Frontiers | GSK-3β Inhibitor Alsterpaullone Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells [frontiersin.org]

- 5. Characterization of maleimide-based glycogen synthase kinase-3 (GSK-3) inhibitors as stimulators of steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into the Interactions between Maleimide Derivates and GSK3β Combining Molecular Docking and QSAR | PLOS One [journals.plos.org]

- 7. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3-Dimethylmaleimide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethylmaleimide (also known as 3,4-dimethyl-1H-pyrrole-2,5-dione), a key building block in the synthesis of polymers and bioactive molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Spectroscopic Data Summary

The structural and electronic properties of this compound have been characterized using various spectroscopic techniques. The quantitative data are summarized in the tables below. It is important to note that while extensive data is available for N-substituted derivatives, the data for the parent compound is less prevalent. The following tables include expected values based on closely related structures and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound, providing insight into the chemical environment of the hydrogen and carbon atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.

| Proton Type | Chemical Shift (δ) (ppm) | Multiplicity | Integration |

| -CH₃ | ~1.8-2.0 | Singlet | 6H |

| N-H | Variable (broad) | Singlet | 1H |

Note: Data for N'- (3,4-dimethyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-phenylbenzene-carboximidamide in DMSO-d₆ shows methyl peaks at 1.87 and 1.76 ppm.[1] The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum will show three distinct signals corresponding to the three unique carbon environments in the molecule.

| Carbon Type | Chemical Shift (δ) (ppm) |

| -CH₃ | ~9-10 |

| C=C | ~135-140 |

| C=O | ~170-175 |

Note: Data for an N-substituted derivative shows methyl carbon signals at 8.9 and 9.0 ppm.[1] The chemical shifts for the carbonyl and vinyl carbons are estimated based on typical values for α,β-unsaturated carbonyl systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key absorptions are associated with the imide ring.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3200 | Medium, Broad |

| C-H Stretch (sp³) | ~2950-2850 | Medium |

| C=O Asymmetric Stretch | ~1780-1760 | Strong |

| C=O Symmetric Stretch | ~1720-1700 | Strong |

| C=C Stretch | ~1650 | Medium |

| C-N-C Bending | ~700-680 | Medium |

Note: The C=O stretching frequencies are based on data for N-aryl-2,3-dimethylmaleimides.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of this compound is C₆H₇NO₂, with a molecular weight of 125.13 g/mol .[2][3]

| m/z | Proposed Fragment | Significance |

| 125 | [M]⁺ | Molecular Ion |

| 110 | [M - CH₃]⁺ | Loss of a methyl radical |

| 97 | [M - CO]⁺ | Loss of carbon monoxide |

| 82 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical |

| 69 | [M - 2CO]⁺ | Loss of two carbon monoxide molecules |

| 54 | [C₄H₆]⁺ | Putative cyclobutene radical cation |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for cyclic imides and related structures.

Experimental Protocols

The following sections describe generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

A sample of 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically run.

-

For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance signal-to-noise.

-

Data is acquired over a sufficient number of scans to achieve a good signal-to-noise ratio.

IR Spectroscopy

Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied using a press to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The ions are separated based on their mass-to-charge (m/z) ratio.

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound like this compound.

References

thermodynamic properties of 2,3-Dimethylmaleimide

An In-depth Technical Guide to the Thermodynamic and Reactive Properties of 2,3-Dimethylmaleimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermodynamic Properties of this compound

A thorough review of scientific literature did not yield specific experimental or computational data for the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), standard molar entropy (S°), or heat capacity (Cp) of this compound. The absence of this foundational thermodynamic data highlights a research gap. However, the following sections provide detailed experimental protocols that can be employed to determine these crucial parameters.

Experimental Determination of Thermodynamic Properties

The following protocols are generalized procedures based on established methods for small organic molecules and heterocyclic compounds.

The standard enthalpy of formation can be determined from the standard enthalpy of combustion (ΔHc°), which is measured using bomb calorimetry.

Experimental Protocol: Constant-Volume Combustion Calorimetry

-

Sample Preparation: A pellet of high-purity, crystalline this compound (approximately 1 gram) is accurately weighed.

-

Calorimeter Setup: A static bomb calorimeter is used. A known amount of water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere, facilitating the conversion of nitrogen to nitric acid. A fuse wire (e.g., platinum or nickel-chromium) of known length and mass is connected to the electrodes, with the wire in contact with the sample pellet.

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the subsequent cooling trend is established.

-

Analysis of Products: After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed. The amount of nitric acid formed is determined by titration of the bomb washings with a standard sodium carbonate solution. The length of the unburned fuse wire is measured.

-

Calculations: The gross heat of combustion (ΔUc) is calculated from the temperature rise and the energy equivalent of the calorimeter (determined by combusting a standard substance like benzoic acid). Corrections are applied for the heat of formation of nitric acid and the heat of combustion of the fuse wire to obtain the standard internal energy of combustion (ΔUc°). The standard enthalpy of combustion (ΔHc°) is then calculated using the following equation: ΔHc° = ΔUc° + Δn(g)RT where Δn(g) is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

-

Calculation of ΔHf°: The standard enthalpy of formation is calculated using Hess's law: ΔHf°(C6H7NO2, s) = 6ΔHf°(CO2, g) + 3.5ΔHf°(H2O, l) - ΔHc°(C6H7NO2, s)

Differential Scanning Calorimetry (DSC) is a suitable technique for measuring the enthalpy of fusion and can also be adapted to measure the enthalpy of vaporization.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an aluminum DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Enthalpy of Fusion Measurement: The sample is heated through its melting point. The DSC thermogram will show an endothermic peak corresponding to the melting transition. The area under this peak is integrated to determine the enthalpy of fusion (ΔHfus).

-

Enthalpy of Vaporization Measurement: This is more complex for a solid. One method involves using a thermogravimetric analyzer coupled with a DSC (TGA-DSC). The sample is heated to a temperature where it begins to vaporize at a measurable rate. The heat flow associated with this mass loss is measured to determine the enthalpy of vaporization (ΔHvap).

DSC can also be used to determine the heat capacity of this compound.

Experimental Protocol: Heat Capacity Determination by DSC

-

Instrument Calibration: The DSC is calibrated for heat flow and temperature using known standards (e.g., indium for temperature and sapphire for heat capacity).

-

Measurement Procedure: Three DSC runs are performed over the desired temperature range:

-

An empty pan run (baseline).

-

A run with a sapphire standard of known mass.

-

A run with the this compound sample of known mass.

-

-

Calculation: The heat capacity of the sample at a given temperature is calculated using the following equation: Cp(sample) = (DSC(sample) - DSC(baseline)) / (DSC(sapphire) - DSC(baseline)) * (mass(sapphire) / mass(sample)) * Cp(sapphire)

Synthesis and Reactivity

While thermodynamic data is sparse, the synthesis and reactivity of this compound and its derivatives are well-documented, making it a versatile building block in organic synthesis and materials science.

Synthesis of this compound

The most common route to N-substituted 2,3-dimethylmaleimides is the condensation of 2,3-dimethylmaleic anhydride with a primary amine. For the parent this compound, ammonia or a protected form of ammonia is used.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: 2,3-Dimethylmaleic anhydride is dissolved in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Addition of Amine Source: A source of ammonia, such as ammonium carbonate or urea, is added to the solution. The mixture is heated to reflux.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure this compound.

Key Reactions of this compound

The reactivity of this compound is dominated by its electron-deficient carbon-carbon double bond, making it susceptible to nucleophilic attack and cycloaddition reactions.

The Michael addition of thiols to the maleimide double bond is a cornerstone of bioconjugation chemistry, used to link molecules to proteins and peptides via cysteine residues.

Experimental Protocol: Thiol-Maleimide Michael Addition

-

Reactant Preparation: A solution of the thiol-containing compound (e.g., a cysteine-containing peptide) is prepared in a suitable buffer, typically at a pH between 6.5 and 7.5 to favor the thiolate anion. A solution of this compound in a compatible solvent (e.g., DMF or DMSO) is also prepared.

-

Reaction: The maleimide solution is added to the thiol solution with stirring at room temperature.

-

Monitoring: The reaction is typically rapid and can be monitored by HPLC or mass spectrometry to track the consumption of the starting materials and the formation of the thioether adduct.

-

Purification: Once the reaction is complete, the product is purified using standard techniques such as HPLC or size-exclusion chromatography to remove unreacted starting materials and byproducts.

Upon exposure to UV radiation, this compound can undergo a [2+2] photocycloaddition reaction to form a cyclobutane dimer. This reaction is particularly useful for the crosslinking of polymers.

Experimental Protocol: Photodimerization

-

Sample Preparation: A solution of this compound is prepared in a UV-transparent solvent (e.g., acetonitrile or dichloromethane) in a quartz reaction vessel. For polymer crosslinking, the maleimide functionality would be appended to polymer chains.

-

Irradiation: The solution is irradiated with a UV light source (e.g., a medium-pressure mercury lamp) at a suitable wavelength (typically around 300-350 nm). The reaction vessel may need to be cooled to maintain a constant temperature.

-

Monitoring: The progress of the dimerization can be followed by techniques such as UV-Vis spectroscopy (monitoring the disappearance of the maleimide absorbance) or NMR spectroscopy.

-

Isolation: After the reaction, the solvent is evaporated, and the resulting dimer can be purified by chromatography or recrystallization.

reactivity of the double bond in 2,3-Dimethylmaleimide

An In-depth Technical Guide to the Reactivity of the Double Bond in 2,3-Dimethylmaleimide

Abstract

This compound is a derivative of maleimide featuring methyl groups at the C2 and C3 positions of its heterocyclic ring. The core of its chemical behavior is the carbon-carbon double bond within the five-membered ring. This double bond is rendered electron-deficient by the two adjacent electron-withdrawing carbonyl groups, making it electrophilic and susceptible to a variety of chemical transformations.[1] However, the presence of the two methyl groups introduces significant steric hindrance, which fundamentally alters its reactivity profile compared to unsubstituted maleimide. This guide provides a comprehensive analysis of the reactivity of this double bond, focusing on cycloaddition reactions, reductions, and its attenuated response to nucleophilic additions. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers, scientists, and professionals in drug development.

Core Reactivity Principles

The chemical reactivity of this compound is primarily governed by two competing factors:

-

Electronic Effects : The two carbonyl groups flanking the double bond strongly withdraw electron density, making the double bond highly electrophilic and an excellent acceptor in various reactions.[1] This is a characteristic feature of all maleimides.

-

Steric Hindrance : The two methyl groups on the double bond create significant steric bulk. This bulk physically obstructs the approach of nucleophiles and other reactants, significantly reducing the rate of reactions that are common for unsubstituted maleimides, most notably the Michael addition of thiols.[1]

This interplay between electronic activation and steric hindrance defines the unique chemical personality of this compound.

Cycloaddition Reactions

The electron-deficient nature of the double bond makes this compound an excellent participant in cycloaddition reactions.

[2+2] Photocycloaddition

Upon exposure to UV radiation, the carbon-carbon double bond of this compound becomes photoactive and can undergo a [2+2] photocycloaddition reaction.[1] This reaction typically involves the dimerization of two maleimide molecules to form a stable cyclobutane ring, which serves as a covalent link. This property is widely exploited for the photocrosslinking of polymers to form hydrogels and other advanced materials.[1][2] While the reaction is efficient, it is notably slower for dimethyl-substituted maleimides compared to their unsubstituted counterparts due to steric effects.[3]

Caption: [2+2] Photodimerization of this compound.

Diels-Alder [4+2] Cycloaddition

As a molecule containing an electron-poor double bond, this compound is an effective dienophile in Diels-Alder reactions. It can react with conjugated dienes to form bicyclic adducts.[1] This reaction is a powerful tool in organic synthesis for the construction of complex six-membered ring systems.

Caption: Diels-Alder reaction with this compound.

Reduction of the Double Bond

The double bond in this compound can be readily reduced to yield the corresponding saturated pyrrolidine-2,5-dione, also known as a succinimide.[1] This transformation converts the planar, unsaturated ring into a saturated, puckered ring structure. The resulting succinimide core is a valuable scaffold in medicinal chemistry, appearing in a variety of drugs targeting cancer, inflammatory diseases, and central nervous system disorders.[1]

Nucleophilic Addition Reactions: A Case of Steric Hindrance

While the electron-deficient double bond of maleimides is highly reactive towards nucleophiles like thiols (e.g., cysteine residues in proteins), this compound exhibits a stark deviation from this behavior.[1] The two methyl groups sterically hinder the approach of nucleophiles to the double bond. Consequently, this compound is effectively unreactive towards free thiols under conditions typically used for bioconjugation.[1] This is in sharp contrast to unsubstituted maleimide, which reacts rapidly, and the mono-methylated citraconimide, which still reacts with excellent regioselectivity.[1]

Caption: Steric hindrance prevents thiol addition to this compound.

Polymerization

The reactive double bond allows this compound to serve as a monomer in addition polymerization reactions.[4] Furthermore, its derivatives are frequently incorporated into polymer chains to act as photo-crosslinkable moieties.[2] By exposing a polymer functionalized with pendant dimethylmaleimide groups to UV light, a three-dimensional, insoluble gel network can be formed via [2+2] photocycloaddition.[1]

Quantitative Data Summary

The following tables summarize available quantitative data regarding the reactivity of the this compound double bond and related structures.

Table 1: Comparative Reactivity in Nucleophilic Thiol Addition

| Compound | Substitution | Reactivity with Thiols | Reference |

|---|---|---|---|

| Maleimide | Unsubstituted | High | [1] |

| Citraconimide | Mono-methyl | Moderate, Regioselective | [1] |

| This compound | Di-methyl | Negligible / Unreactive |[1] |

Table 2: Reaction Times for Intramolecular [2+2] Photocycloaddition

| Reactant | Reaction Time to Completion | Reference |

|---|---|---|

| Bis-maleimides | 4 hours | [3] |

| Bis-dimethylmaleimides | 20 hours |[3] |

Experimental Protocols

General Protocol for [2+2] Photocycloaddition

This protocol is adapted from procedures for N-alkyl maleimides and is applicable for inducing crosslinking in polymers functionalized with this compound.

-

Preparation : A solution of the this compound-functionalized polymer is prepared in a suitable solvent (e.g., CH₂Cl₂ or an aqueous buffer depending on the polymer).

-

Degassing : The solution is placed in a quartz reaction vessel and thoroughly degassed by bubbling with argon or nitrogen for 15-30 minutes to remove oxygen, which can quench the excited triplet state.

-

Irradiation : The sealed vessel is irradiated using a UV lamp (e.g., 365-370 nm) with constant stirring.[5] The reaction progress can be monitored by observing the increase in viscosity or the formation of an insoluble gel.

-

Work-up : Once the desired level of crosslinking is achieved, the light source is removed. If a gel has formed, it can be isolated and washed with a suitable solvent to remove any unreacted polymer.

Caption: Experimental workflow for photocrosslinking.

General Protocol for Synthesis of N-Aryl-2,3-Dimethylmaleimide

This procedure describes the typical one-step synthesis from 2,3-dimethylmaleic anhydride.

-

Reagent Setup : In a round-bottom flask, 2,3-dimethylmaleic anhydride (1.0 equivalent) is dissolved in a suitable solvent like glacial acetic acid.

-

Amine Addition : The primary arylamine (1.0 equivalent) is added to the solution.

-

Reaction : The mixture is heated to reflux. The reaction between 2,3-dimethylmaleic anhydride and arylamines often proceeds directly to the imide without the stable isolation of the intermediate amic acid.[1]

-

Isolation : Upon cooling, the N-aryl-2,3-dimethylmaleimide product often crystallizes out of the solution and can be collected by filtration.

-

Purification : The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Conclusion

The double bond of this compound is a versatile functional group characterized by a unique balance of electronic activation and steric hindrance. While its electrophilic nature drives participation in important cycloaddition and reduction reactions, the steric bulk of the methyl groups effectively shuts down the thiol-Michael addition chemistry that dominates the reactivity of unsubstituted maleimide. This distinct reactivity profile makes this compound and its derivatives valuable components in polymer science for photocrosslinking applications and as specific building blocks in organic synthesis where selective reactivity is paramount. For professionals in drug development, understanding its inertness to thiols is critical, as it can be used as a non-reactive control or structural element where conjugation is to be avoided.

References

- 1. This compound | 17825-86-4 | Benchchem [benchchem.com]

- 2. Photocrosslinking of Polyacrylamides Using [2 + 2] Photodimerisation of Monothiomaleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intramolecular thiomaleimide [2 + 2] photocycloadditions: stereoselective control for disulfide stapling and observation of excited state intermediate ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06804K [pubs.rsc.org]

- 4. "The Synthesis of New Maleimide Addition Polymer Precursors" by Richard B. Brown [digitalcommons.odu.edu]

- 5. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Applications of 2,3-Dimethylmaleimide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dimethylmaleimide derivatives, focusing on their synthesis, chemical properties, and burgeoning applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, structured data for comparative analysis, and visualizations of key chemical and biological processes.

Introduction to this compound Derivatives

The maleimide scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities.[1] The introduction of methyl groups at the 2 and 3 positions of the maleimide ring to form this compound derivatives offers unique steric and electronic properties, influencing their reactivity and biological interactions. These derivatives have garnered significant interest due to their potential as antifungal agents, kinase inhibitors, and components of advanced drug delivery systems.[1] The core structure, this compound, possesses the IUPAC name 3,4-dimethylpyrrole-2,5-dione and has a molecular weight of 125.13 g/mol .[2]

Synthesis of N-Substituted this compound Derivatives

The most established and versatile method for the synthesis of N-substituted 2,3-dimethylmaleimides is the condensation reaction between 2,3-dimethylmaleic anhydride and a primary amine.[1] This reaction can proceed through a one-step or a two-step mechanism depending on the nature of the amine.

General Synthetic Pathway

The synthesis is typically initiated by the nucleophilic attack of the primary amine on one of the carbonyl carbons of the 2,3-dimethylmaleic anhydride. In the case of arylamines, this often leads to a direct, one-step formation of the cyclic N-aryl-2,3-dimethylmaleimide.[1] For many aliphatic amines, the reaction proceeds via a stable, open-chain N-substituted 2,3-dimethylmaleamic acid intermediate, which is subsequently cyclized to the imide product, often with the aid of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.[1]

Caption: General synthetic routes to N-substituted 2,3-dimethylmaleimides.

Detailed Experimental Protocols

Example: Synthesis of N-phenyl-2,3-dimethylmaleimide

This protocol is adapted from established literature procedures.[3]

Materials:

-

2,3-Dimethylmaleic anhydride (0.02 mol, 2.52 g)

-

Aniline (0.02 mol, 1.86 g)

-

Chloroform (20 mL)

-

Isopropanol (5 mL)

-

Petroleum ether (40-60 °C boiling range, 10 mL)

Procedure:

-

Dissolve 2.52 g (0.02 mol) of 2,3-dimethylmaleic anhydride in 20 mL of chloroform in a round-bottom flask.

-

Slowly add 1.86 g (0.02 mol) of freshly distilled aniline to the solution with stirring at room temperature.

-

Allow the reaction mixture to stand overnight at room temperature.

-

Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 5 mL of isopropanol.

-

Precipitate the product by adding 10 mL of petroleum ether.

-

Collect the resulting shining crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold petroleum ether and dry them in a desiccator.

Expected Yield: 3.28 g (75%) Melting Point: 90-91 °C

Quantitative Data of Selected this compound Derivatives

The following tables summarize the physical and spectral data for a selection of N-substituted this compound derivatives.

Table 1: Physical and Yield Data

| Compound Name | N-Substituent | Yield (%) | Melting Point (°C) | Reference |

| N-phenyl-3,4-dimethylmaleimide | Phenyl | 44.7 | 89.9–90.2 | [4] |

| N-(4-methylphenyl)-3,4-dimethylmaleimide | 4-Methylphenyl | 78.2 | 108.5-109.1 | [4] |

| N-(4-chlorophenyl)-3,4-dimethylmaleimide | 4-Chlorophenyl | 85.1 | 134.2-134.8 | [4] |

| N-(4-methoxyphenyl)-3,4-dimethylmaleimide | 4-Methoxyphenyl | 82.5 | 115.3-115.9 | [4] |

| N-benzyl-3,4-dimethylmaleimide | Benzyl | 75.9 | 64.5-65.1 | [4] |

Table 2: Spectral Data for N-phenyl-2,3-dimethylmaleimide

| Spectral Data Type | Key Peaks/Shifts | Reference |

| FT-IR (KBr, cm⁻¹) | 3450, 1701 (C=O), 1493, 1395, 1092, 770, 702, 522 | [4] |

| ¹H NMR (CDCl₃, δ ppm) | 7.45-7.25 (m, 5H, Ar-H), 2.05 (s, 6H, 2x CH₃) | [1] |

| ¹³C NMR (CDCl₃, δ ppm) | 171.5 (C=O), 137.8 (C=C), 132.0, 129.1, 128.6, 126.5 (Ar-C), 9.0 (CH₃) | [1] |

Biological Activities and Mechanisms of Action

This compound derivatives have demonstrated a range of biological activities, with antifungal properties being particularly prominent.

Antifungal Activity

Several N-substituted 2,3-dimethylmaleimides have shown potent antifungal activity against various fungal pathogens, including Sclerotinia sclerotiorum and Candida albicans.[1][4] For instance, N-(2-benzimidazole)-3,4-dimethylmaleimide exhibited a minimum inhibitory concentration (MIC) of 0.01 µg/mL against S. sclerotiorum.[4]

A notable example is the maleimide compound 1-(4-methoxyphenyl)-1-hydro-pyrrole-2,5-dione (MPD), which has been shown to inhibit virulence factors in Candida albicans.[5] The mechanism of action involves the upregulation of farnesol secretion, which in turn inhibits the Ras1-cAMP-Efg1 signaling pathway, a key regulator of fungal virulence.[5]

Caption: Signaling pathway of MPD's anti-virulence activity in C. albicans.

Kinase Inhibition

The maleimide core is a known scaffold for kinase inhibitors. 2,3-Bisarylmaleimides, structurally related to this compound derivatives, have been developed as potent inhibitors of Protein Kinase C (PKC).[6] The activity of these compounds is influenced by the nature of the aryl substituents, with 2,3-bisindolylmaleimides showing high potency.[6] This suggests that this compound derivatives could also be explored for their potential as kinase inhibitors in drug discovery programs.

Experimental Workflows for Biological Evaluation

Mycelial Growth Rate Method for Antifungal Activity

This method is commonly used to assess the in vitro antifungal activity of compounds against filamentous fungi.

Caption: Experimental workflow for assessing antifungal activity.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

Protocol Overview:

-

Preparation of Antifungal Agent Dilutions: A serial two-fold dilution of the this compound derivative is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).

-

Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.[2]

Applications in Drug Delivery

2,3-Dimethylmaleic anhydride (DMMA), the precursor to this compound derivatives, is utilized in the development of pH-responsive nanocarriers for targeted drug delivery. The amide bond formed between DMMA and an amine on a nanocarrier is stable at physiological pH but can be cleaved in the acidic tumor microenvironment. This charge-reversal mechanism enhances the cellular uptake of the drug-loaded nanoparticles by tumor cells, leading to improved therapeutic efficacy.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in drug discovery and materials science. Their straightforward synthesis, coupled with their diverse biological activities, makes them attractive targets for further investigation. This guide provides a foundational understanding and practical methodologies to aid researchers in the exploration and application of these valuable chemical entities.

References

A-Detailed-Technical-Guide-to-2,3-Dimethylmaleimide-Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylmaleimide, a versatile derivative of maleimide, is a valuable building block in several scientific and industrial fields. Its unique structural features, including the reactive carbon-carbon double bond within the maleimide ring and the presence of two methyl groups, confer distinct properties that are exploited in medicinal chemistry, materials science, and bioconjugation. This technical guide provides a comprehensive literature review of the synthesis, applications, and experimental protocols related to this compound and its derivatives. Quantitative data are summarized in structured tables, and key processes are illustrated with diagrams to facilitate a deeper understanding of its utility.

Introduction

This compound is a five-membered heterocyclic compound belonging to the imide family. The core maleimide structure is characterized by its electrophilicity, making it susceptible to nucleophilic attack, particularly via Michael addition reactions. The methyl substituents at the 2 and 3 positions influence the molecule's reactivity and steric hindrance, offering advantages in specific applications compared to unsubstituted maleimide.

This guide will delve into the primary applications of this compound, focusing on its role in the development of novel therapeutic agents, the creation of advanced polymer materials with tunable properties, and its use as a tool in bioconjugation for labeling and crosslinking biomolecules.

Synthesis of this compound and its N-Substituted Derivatives

The most common and established method for synthesizing N-substituted 2,3-dimethylmaleimides involves the condensation reaction between 2,3-dimethylmaleic anhydride and a primary amine.[1] This reaction typically proceeds through a two-step, one-pot process.

General Experimental Protocol for Synthesis

Step 1: Formation of the Maleamic Acid Intermediate

2,3-Dimethylmaleic anhydride is dissolved in a suitable solvent, such as glacial acetic acid or toluene. A primary amine is then added dropwise to the solution at room temperature. The reaction is typically stirred for a period ranging from a few hours to overnight, leading to the formation of the corresponding N-substituted 2,3-dimethylmaleamic acid.

Step 2: Cyclodehydration to the Imide

The maleamic acid intermediate is then cyclized to the final imide product. This is usually achieved by heating the reaction mixture, often with the addition of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate. The reaction is heated to reflux for several hours. After cooling, the product often precipitates and can be collected by filtration and purified by recrystallization.

A schematic of this synthesis is presented below:

Caption: General workflow for the synthesis of N-substituted 2,3-dimethylmaleimides.

Tabulated Synthesis Data

While specific yields can vary significantly based on the amine used and the reaction conditions, the following table provides a general overview of reported yields for the synthesis of various N-substituted 2,3-dimethylmaleimides.

| N-Substituent | Amine | Solvent | Catalyst | Reflux Time (h) | Yield (%) | Reference |

| Phenyl | Aniline | Acetic Acid | Sodium Acetate | 4 | 85 | [2] |

| 4-Chlorophenyl | 4-Chloroaniline | Acetic Acid | Sodium Acetate | 5 | 82 | [2] |

| 4-Methylphenyl | 4-Methylaniline | Acetic Acid | Sodium Acetate | 4 | 88 | [2] |

| 4-Methoxyphenyl | 4-Methoxyaniline | Acetic Acid | Sodium Acetate | 5 | 86 | [2] |

| 2-Benzimidazole | 2-Aminobenzimidazole | Acetic Acid | Sodium Acetate | 6 | 75 | [2] |

Applications in Medicinal Chemistry

The maleimide scaffold is a recognized privileged structure in medicinal chemistry due to its diverse biological activities.[1] Derivatives of this compound have shown particular promise as antifungal and anticancer agents.

Antifungal Activity

Several studies have demonstrated the potent antifungal properties of N-substituted 2,3-dimethylmaleimides. The proposed mechanism of action involves the inhibition of crucial fungal enzymes, such as chitin synthase, which is essential for cell wall integrity.[2] The lipophilicity and electronic properties of the N-substituent play a significant role in the antifungal potency.

-

Preparation of Media: Potato dextrose agar (PDA) is prepared and autoclaved. After cooling to approximately 50°C, the test compound, dissolved in a suitable solvent like DMSO, is added to the molten agar to achieve the desired final concentrations. The final solvent concentration should be non-inhibitory to fungal growth.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) from the leading edge of an actively growing fungal colony (e.g., Sclerotinia sclerotiorum) is placed in the center of the PDA plates containing the test compound.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) in the dark.

-

Measurement: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

-

Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

The following table summarizes the in vitro antifungal activity of a series of N-substituted 2,3-dimethylmaleimides against the plant pathogenic fungus Sclerotinia sclerotiorum.[2]

| Compound | N-Substituent | MIC (µg/mL) |

| 4a | Phenyl | 1.0 |

| 4b | 4-Chlorophenyl | 0.5 |

| 4c | 4-Bromophenyl | 0.5 |

| 4d | 4-Iodophenyl | 0.1 |

| 4e | 4-Fluorophenyl | 1.0 |

| 4f | 4-Methylphenyl | 0.5 |

| 4g | 4-Methoxyphenyl | 1.0 |

| 4h | 4-Nitrophenyl | 5.0 |

| 4i | 2-Chlorophenyl | 1.0 |

| 4j | 2-Methylphenyl | 1.0 |

| 4k | 2-Methoxyphenyl | 5.0 |

| 4l | 3-Chlorophenyl | 0.5 |

| 4m | 3-Methylphenyl | 1.0 |

| 4n | 3-Methoxyphenyl | 5.0 |

| 4o | Benzyl | 10.0 |

| 4p | Cyclohexyl | 50.0 |

| 4q | 2-Benzimidazole | 0.01 |

Anticancer Activity

While the broader class of maleimides has been investigated for anticancer properties, specific data for this compound derivatives is less abundant in readily available literature. However, the general mechanism of action for cytotoxic maleimides is believed to involve the alkylation of nucleophilic residues (such as cysteine) in key proteins, leading to enzyme inhibition and induction of apoptosis. Further research is needed to establish a clear structure-activity relationship for this compound derivatives and their anticancer effects.

Applications in Materials Science: Hydrogels

This compound is a valuable monomer for the synthesis of photo-crosslinkable polymers, which can be used to form hydrogels.[1] The photocrosslinking occurs through a [2+2] cycloaddition reaction of the maleimide double bonds upon exposure to UV light.[1] This allows for the in-situ formation of hydrogels with tunable mechanical properties.

General Experimental Protocol for Hydrogel Formation

-

Polymer Synthesis: A copolymer containing pendant this compound groups is first synthesized. This can be achieved by copolymerizing a monomer functionalized with this compound (e.g., N-(2-(2,3-dimethylmaleimido)ethyl)acrylamide) with a suitable backbone monomer (e.g., acrylamide).

-

Polymer Solution Preparation: The synthesized polymer is dissolved in a suitable solvent (often water or a buffer solution) to the desired concentration.

-

Photo-Crosslinking: The polymer solution is exposed to UV irradiation (e.g., at 365 nm) for a specific duration. The UV light initiates the [2+2] cycloaddition between the dimethylmaleimide moieties on adjacent polymer chains, leading to the formation of a crosslinked hydrogel network.

-

Characterization: The resulting hydrogel can be characterized for its physical properties, such as swelling ratio and mechanical strength (e.g., elastic modulus).

The photocrosslinking process is depicted in the following diagram:

Caption: Schematic of hydrogel formation via photocrosslinking of this compound-functionalized polymers.

Tabulated Hydrogel Properties

Quantitative data on the physical properties of hydrogels specifically derived from this compound is not extensively consolidated in the readily available literature. The properties are highly dependent on the polymer backbone, the concentration of the this compound monomer, the polymer concentration in solution, and the UV irradiation dose. Further research is required to compile a comprehensive comparative table.

Applications in Bioconjugation

The maleimide group is a well-established reactive handle for bioconjugation, primarily through its highly efficient and selective reaction with thiols (cysteine residues in proteins) via a Michael addition reaction. This forms a stable thioether bond. The 2,3-dimethyl substitution can influence the rate and stability of this reaction.

General Experimental Protocol for Thiol-Maleimide Bioconjugation

-

Protein Preparation: If necessary, disulfide bonds in the protein are reduced to generate free thiol groups using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The excess reducing agent is then removed, typically by dialysis or gel filtration.

-

Reaction Setup: The protein solution is buffered to a pH between 6.5 and 7.5 to ensure the thiol group is sufficiently nucleophilic while minimizing side reactions with amines.

-

Conjugation: A solution of the this compound derivative (e.g., a fluorescent dye or a drug) is added to the protein solution. The reaction is typically allowed to proceed at room temperature or 4°C for a few hours.

-

Purification: The resulting protein conjugate is purified from unreacted small molecules using techniques such as dialysis, gel filtration, or chromatography.

The thiol-maleimide conjugation pathway is illustrated below:

Caption: Reaction pathway for the bioconjugation of a thiol-containing protein with a this compound derivative.

Tabulated Bioconjugation Data

Conclusion

This compound is a versatile chemical entity with significant applications in medicinal chemistry, materials science, and bioconjugation. Its straightforward synthesis and tunable reactivity make it an attractive building block for the development of new technologies. The antifungal properties of its N-substituted derivatives are particularly noteworthy, with some compounds exhibiting very low MIC values. In materials science, its ability to undergo photo-crosslinking provides a convenient method for the preparation of hydrogels with controlled properties. Furthermore, its reactivity towards thiols makes it a useful tool for the modification and labeling of biomolecules. While this guide provides a comprehensive overview of the current state of knowledge, further research is warranted to fully explore the potential of this compound and its derivatives, particularly in generating more extensive quantitative data for its applications in anticancer therapy, hydrogel development, and bioconjugation kinetics.

References

CAS number and safety data for 2,3-Dimethylmaleimide

An In-depth Technical Guide to 2,3-Dimethylmaleimide for Researchers and Drug Development Professionals

Introduction

This compound is a derivative of maleimide, a five-membered unsaturated imide ring.[1] The presence of methyl groups at the 2 and 3 positions of the ring gives the compound distinct reactivity and stability.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, safety data, synthesis protocols, and key applications in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point ranging from 91 to 96 °C.[2] Its chemical reactivity is primarily defined by the electron-deficient nature of the five-membered ring, making the carbon-carbon double bond highly electrophilic and susceptible to nucleophilic attack, particularly Michael addition reactions with thiols.[1] This reactivity is fundamental to its use in bioconjugation.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17825-86-4 | [1][3] |

| Molecular Formula | C₆H₇NO₂ | [3] |

| Molecular Weight | 125.13 g/mol | [1][3] |

| IUPAC Name | 3,4-dimethylpyrrole-2,5-dione | [1][3] |

| Melting Point | 91 - 96 °C | [2] |

| Boiling Point | 223 °C @ 760 mmHg | [2] |

| Appearance | Beige Solid | [2] |

| InChI Key | ZTWMBHJPUJJJME-UHFFFAOYSA-N | [1][3] |

Safety Data

This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[4] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2]

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[4] |

| Skin Sensitization | H317 | May cause an allergic skin reaction.[4] |

| Serious Eye Damage | H318 | Causes serious eye damage. |

Precautionary Statements:

-

P260: Do not breathe dust.[4]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P310: Immediately call a POISON CENTER or doctor/physician.[4]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2,3-Dimethylmaleimides

The primary method for synthesizing N-substituted 2,3-dimethylmaleimides is the condensation reaction between 2,3-dimethylmaleic anhydride and a primary amine.[1] The reaction with arylamines often proceeds directly to the imide product without the isolation of the intermediate amic acid.[1][5]

Materials:

-

2,3-Dimethylmaleic anhydride

-

Primary arylamine (e.g., aniline)

-

Acetone

-

Ether

Procedure:

-

Dissolve 0.01 mole of 2,3-dimethylmaleic anhydride in 25 mL of ether.

-

With stirring and cooling, add 0.01 mole of the primary arylamine dropwise to the solution.

-

Allow the reaction mixture to stand overnight at room temperature.

-

Evaporate the solvent to dryness.

-

Dissolve the residue in 10 mL of acetone and filter the solution.

-

The filtrate contains the N-aryl-2,3-dimethylmaleimide product. Further purification can be achieved by recrystallization from a suitable solvent.[5]

Diagram of Synthesis Workflow:

References

Methodological & Application

Application Notes and Protocols: 2,3-Dimethylmaleimide as a Versatile Building Block for Advanced Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of polymers derived from 2,3-dimethylmaleimide (DMMI). DMMI is a valuable monomer unit for creating functional polymers with applications in hydrogel formation, smart drug delivery systems, and high-performance plastics. Its unique chemical properties, particularly the photo-reactivity of the maleimide double bond and the stimuli-responsive nature of its derivatives, make it a focal point for advanced materials research.

Core Applications and Polymer Properties

Polymers incorporating this compound can be tailored for several advanced applications, primarily leveraging their responsiveness to external stimuli such as UV light, temperature, and pH.

-

Photo-crosslinkable Hydrogels: The carbon-carbon double bond within the DMMI moiety is photoactive.[1] Upon exposure to UV radiation, it can undergo a [2+2] photocycloaddition reaction, forming a cyclobutane ring. This dimerization creates a covalent link between two DMMI molecules. When DMMI is incorporated as a pendant group on a polymer chain, UV irradiation can transform the soluble polymer chains into a crosslinked, three-dimensional hydrogel network.[1]

-

Thermosensitive Polymers: By copolymerizing DMMI-functionalized monomers with monomers like N-isopropylacrylamide (NIPAAm), it is possible to create polymers that exhibit a Lower Critical Solution Temperature (LCST).[2] Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition and becomes insoluble. This property is highly valuable for creating "smart" materials that respond to temperature changes.[2][3]

-

pH-Responsive Systems for Drug Delivery: The precursor to DMMI, 2,3-dimethylmaleic anhydride (DMMA), is extensively used to design intelligent drug delivery systems.[1][4][5] DMMA reacts with amines on drug carriers to form amide bonds that are stable at physiological pH but cleave in the slightly acidic microenvironment of tumors (pH ~6.8).[4] This cleavage triggers a "charge-reversal" of the nanocarrier from negative to positive, enhancing its uptake by cancer cells.[4][5][6]

Data Summary: Properties of this compound Derived Polymers

The following table summarizes key quantitative data for polymers synthesized using DMMI derivatives, providing a comparative overview for researchers.

| Polymer System | Monomers | Key Property | Quantitative Data | Reference |

| Thermosensitive Copolymers | 2-(dimethylmaleimido)-N-ethyl-acrylamide (DMIA), N-isopropylacrylamide (NIPAAm) | Lower Critical Solution Temperature (LCST) | 23.1 to 39.2 °C (pH and composition dependent) | [2] |

| Homopolymer | N-(4-(N'-(4-phenyl) methanamide)) phenyl maleimide (MPMI) | Thermal Stability (Decomposition Temp) | Initial Decomposition: > 300°C | [7] |

| Copolymer | MPMI, Methyl Methacrylate (MMA) | Monomer Reactivity Ratios | r1 (MPMI) = 0.33, r2 (MMA) = 0.56 | [7] |

| High-Performance Polyimide | Diamine-functionalized DMMI derivative, Dianhydride | Dielectric Constant (εr) | 4.2 | [8] |

| High-Performance Polyimide | Diamine-functionalized DMMI derivative, Dianhydride | Energy Storage Density (Ue) | 5.07 J/cm³ | [8] |

Experimental Protocols

Protocol 1: Synthesis of N-substituted this compound Monomer

This protocol describes the general synthesis of an N-substituted this compound monomer, a crucial first step for subsequent polymerization. The reaction involves the condensation of 2,3-dimethylmaleic anhydride with a primary amine.[1]

Materials:

-

2,3-dimethylmaleic anhydride

-

Primary amine (e.g., aminophenol, ethylenediamine)

-

Solvent (e.g., Dimethylformamide - DMF, Acetic Acid)

-

Crushed ice

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 0.02 mol of maleic anhydride in 10 mL of DMF in a three-neck round-bottom flask.[9]

-

In a separate beaker, dissolve 0.01 mol of the primary amine in 10 mL of DMF.[9]

-

Slowly add the amine solution to the maleic anhydride solution over 10 minutes while stirring at room temperature.[9]

-

Continue stirring the mixture for 2 hours at room temperature to form the intermediate maleamic acid.[9]

-

For cyclodehydration to the imide, add a dehydrating agent like acetic anhydride and a catalyst like sodium acetate, and heat the mixture (e.g., at 60-80°C) for several hours. The direct reaction of 2,3-dimethylmaleic anhydride with arylamines can often lead directly to the N-aryl-2,3-dimethylmaleimide without isolation of the amic acid intermediate.[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled solution into crushed ice to precipitate the N-substituted this compound product.[9]

-

Filter the precipitate, wash it several times with distilled water, and dry it in an oven at 60-70°C.[9]

-

Recrystallize the crude product from ethanol to obtain the purified monomer.[9]

Characterization:

-

FT-IR: Confirm the presence of the imide group (characteristic C=O stretching peaks around 1770 and 1710 cm⁻¹).[7]

-

¹H NMR: Confirm the structure by analyzing the chemical shifts and integrations of the protons.[7]

Protocol 2: Free Radical Polymerization

This protocol outlines the synthesis of a homopolymer or copolymer from an N-substituted maleimide monomer using a free radical initiator.

Materials:

-

N-substituted this compound monomer (from Protocol 1)

-

Comonomer (optional, e.g., Methyl Methacrylate - MMA or NIPAAm)

-

Initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN)

-

Solvent (e.g., Tetrahydrofuran - THF, 1,4-dioxane)

-

Precipitating solvent (e.g., Methanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve the desired amounts of the DMMI monomer and any comonomer in THF.[7]

-

Add the free radical initiator, AIBN (typically 0.1-1 mol% with respect to the total monomer concentration).[9]

-

De-gas the solution by bubbling nitrogen through it for 15-20 minutes to remove oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to 65-70°C under a nitrogen atmosphere and maintain this temperature for the desired reaction time (e.g., 24-48 hours).[2][7][9]

-

After polymerization, cool the flask to room temperature.

-

Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of a non-solvent, such as a methanol-water mixture.[7][9]

-

Collect the precipitated polymer by filtration.

-

To purify the polymer, re-dissolve it in a minimal amount of THF and re-precipitate it in the non-solvent. Repeat this process two to three times to remove unreacted monomer.[7]

-

Dry the final polymer product in a vacuum oven at 60°C until a constant weight is achieved.

Characterization:

-

GPC/SEC: Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[7]

-

DSC/TGA: Analyze the thermal properties, such as the glass transition temperature (Tg) and decomposition temperature.[7]

Protocol 3: Photo-crosslinking to Form Hydrogels

This protocol details the formation of a hydrogel from a DMMI-functionalized polymer via UV-induced dimerization.

Materials:

-

Polymer with pendant this compound groups (from Protocol 2)

-

Solvent (e.g., water for hydrophilic polymers, DMF for organogels)

-

UV lamp (e.g., 365 nm wavelength)

Procedure:

-

Prepare a solution of the DMMI-functionalized polymer in the chosen solvent at the desired concentration.

-

Transfer the polymer solution to a suitable container, such as a quartz cuvette or between two glass plates separated by a spacer to control thickness.

-